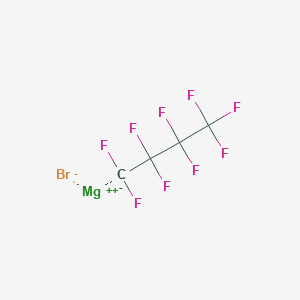
Dibenz(a,j)anthracene-7,14-dione, 3-methoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibenz(a,j)anthracene-7,14-dione, 3-methoxy- is an organic compound belonging to the class of polycyclic aromatic hydrocarbons (PAHs) It is characterized by its complex structure, which includes multiple benzene rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dibenz(a,j)anthracene-7,14-dione, 3-methoxy- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require high temperatures and the presence of catalysts to facilitate the formation of the desired polycyclic structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques. These methods are designed to optimize yield and purity while minimizing production costs. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
Dibenz(a,j)anthracene-7,14-dione, 3-methoxy- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of quinones or other oxygenated derivatives.
Reduction: The compound can be reduced to form dihydro or tetrahydro derivatives, which may exhibit different chemical properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
Dibenz(a,j)anthracene-7,14-dione, 3-methoxy- has several scientific research applications, including:
Chemistry: Used as a model compound for studying PAHs and their chemical behavior.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Wirkmechanismus
The mechanism of action of Dibenz(a,j)anthracene-7,14-dione, 3-methoxy- involves its interaction with molecular targets and pathways. It can undergo metabolic activation to form reactive intermediates, which may interact with DNA and proteins. These interactions can lead to various biological effects, including mutagenesis and carcinogenesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dibenz(a,j)anthracene: A closely related PAH with a similar structure but lacking the methoxy group.
Benzo(a)pyrene: Another PAH with a different arrangement of benzene rings.
Chrysene: A PAH with four fused benzene rings, differing in its structural configuration.
Uniqueness
Dibenz(a,j)anthracene-7,14-dione, 3-methoxy- is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance its solubility and modify its interactions with other molecules, making it distinct from other PAHs.
Eigenschaften
CAS-Nummer |
76214-37-4 |
|---|---|
Molekularformel |
C23H14O3 |
Molekulargewicht |
338.4 g/mol |
IUPAC-Name |
7-methoxypentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4(9),5,7,10,15,17,19,21-decaene-2,13-dione |
InChI |
InChI=1S/C23H14O3/c1-26-15-8-11-17-14(12-15)7-10-19-21(17)23(25)20-16-5-3-2-4-13(16)6-9-18(20)22(19)24/h2-12H,1H3 |
InChI-Schlüssel |
WHMNGYAOUBMXNE-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=C1)C3=C(C=C2)C(=O)C4=C(C3=O)C5=CC=CC=C5C=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



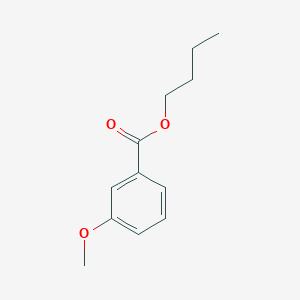
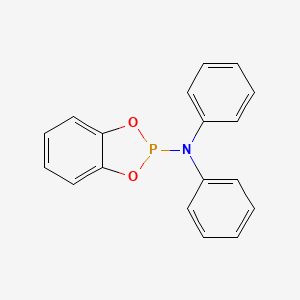
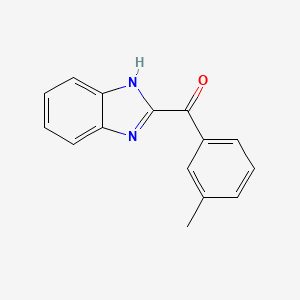
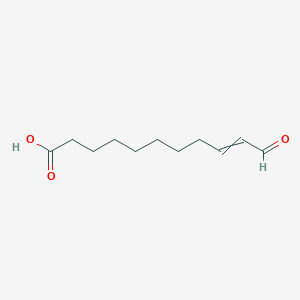
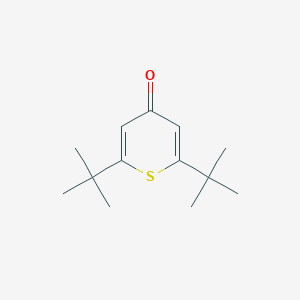
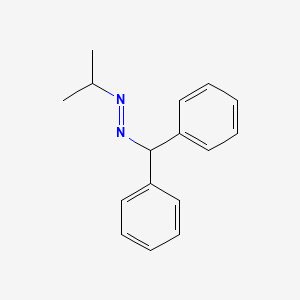


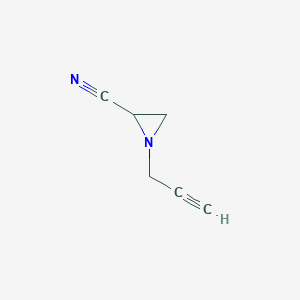
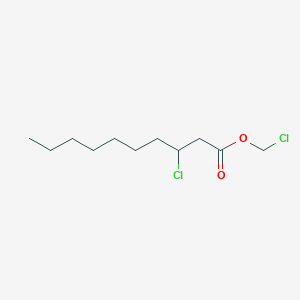
![disodium;2-[[(Z)-1-anilino-3-oxido-1-oxobut-2-en-2-yl]diazenyl]-4-sulfamoylphenolate;cobalt(2+)](/img/structure/B14431821.png)
